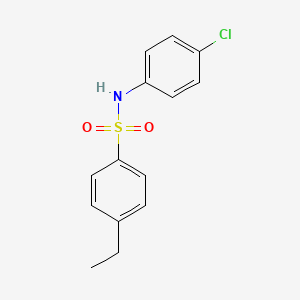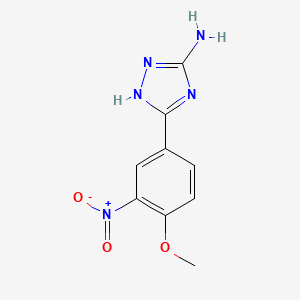![molecular formula C13H13BrO6 B2792211 (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate CAS No. 1820607-87-1](/img/structure/B2792211.png)
(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate is an organic compound characterized by the presence of acetyloxy groups and a bromophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate typically involves the acetylation of [2-(acetyloxy)-3-bromophenyl]methanol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the acetylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures better control over reaction parameters and enhances the yield and purity of the final product. The use of automated systems for reagent addition and temperature control is common in industrial production.
化学反应分析
Types of Reactions: (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding alcohols in the presence of aqueous acids or bases.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are typically employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives.
Hydrolysis: Products include [2-(hydroxy)-3-bromophenyl]methanol.
Oxidation: Products include [2-(acetyloxy)-3-bromophenyl]acetic acid.
科学研究应用
(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate involves its hydrolysis to release active acetic acid derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
相似化合物的比较
- (Acetyloxy)[2-(acetyloxy)-4-bromophenyl]methyl acetate
- (Acetyloxy)[2-(acetyloxy)-3-chlorophenyl]methyl acetate
- (Acetyloxy)[2-(acetyloxy)-3-iodophenyl]methyl acetate
Comparison:
- Uniqueness: (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs.
- Reactivity: The bromine atom makes the compound more reactive in substitution reactions compared to its chloro analog.
- Biological Activity: The bromine-containing compound may exhibit different biological activities due to the size and electronegativity of the bromine atom.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[2-bromo-6-(diacetyloxymethyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO6/c1-7(15)18-12-10(5-4-6-11(12)14)13(19-8(2)16)20-9(3)17/h4-6,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTGEMBIPTYLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1Br)C(OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
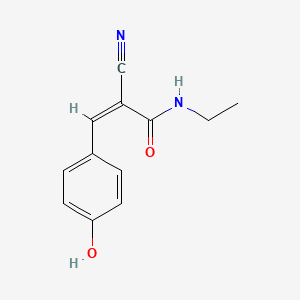
![4-benzyl-N-cyclohexyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2792134.png)
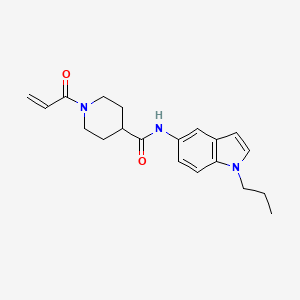
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2792136.png)
![10-(3-chloro-4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2792137.png)
amine](/img/structure/B2792139.png)
![N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2792140.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2792141.png)
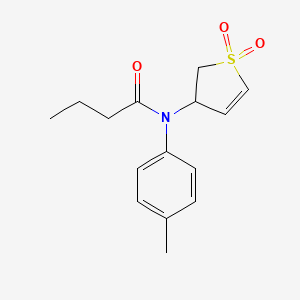
![phenyl 4-[({[3-(trifluoromethyl)phenyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate](/img/structure/B2792144.png)
![[1-(Oxolan-2-yl)cyclopentyl]methanol](/img/structure/B2792145.png)
